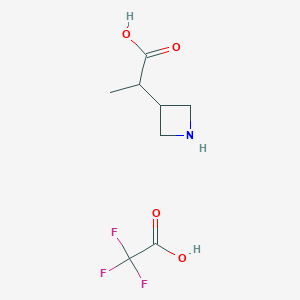

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid

Description

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid (CAS: 1797923-92-2) is a zwitterionic compound comprising a propanoic acid backbone linked to an azetidine ring (a four-membered nitrogen-containing heterocycle) and stabilized as a trifluoroacetic acid (TFA) salt. Its molecular formula is C₈H₁₂F₃NO₄, with a molecular weight of 243.18 g/mol . Hazards include skin/eye irritation (H315, H318) and toxicity if ingested (H302) .

Properties

IUPAC Name |

2-(azetidin-3-yl)propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-4(6(8)9)5-2-7-3-5;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMKIRSEQAWRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797923-92-2 | |

| Record name | 2-(azetidin-3-yl)propanoic acid; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Route via Azetidine Derivative Formation

The primary strategy involves constructing the azetidine ring followed by functionalization to introduce the propanoic acid group. A typical pathway includes:

- Preparation of azetidine intermediates through cyclization reactions, often via nucleophilic substitution or cyclization of amino alcohols or amino esters.

- Functionalization of azetidine at the 3-position with suitable carboxylate groups, followed by hydrolysis to yield the free acid.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Amino alcohols or amino esters | Acidic or basic conditions | Often using acids like trifluoroacetic acid or Lewis acids |

| Carboxylation | Carboxylic acid derivatives or halides | Heating, reflux | For example, using CO₂ under pressure or via carboxylation of alkyl halides |

| Hydrolysis | Acid or base | Mild heating | To convert esters to acids |

Specific Methods from Patent Literature

- WO2018108954A1 describes a process involving the reaction of tert-butyl azetidine-1-carboxylates with fluoromethyl reagents, followed by deprotection and hydrolysis to obtain the free acid (source).

- Reaction of azetidine derivatives with acids or acid anhydrides under controlled conditions to introduce the carboxyl group at the 3-position.

Key Synthetic Routes and Data Tables

Data Summary Table

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Azetidine ring formation | Amino alcohols | Acidic catalysis | 60-85 | Cyclization efficiency varies |

| Trifluoroacetylation | Trifluoroacetic anhydride | 0°C to room temp | 70-90 | Selective acylation |

| Fluoromethylation | TBAF, fluoromethylating agents | Reflux | 65-80 | Key for introducing fluoromethyl groups |

Research Findings and Optimization

- Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, acetonitrile), and reagent equivalents significantly influence yields and purity.

- Use of protecting groups like tert-butyl or benzyl protects the amino groups during multi-step synthesis, later removed via acid or hydrogenolysis.

- Purification techniques include aqueous extraction, chromatography, and recrystallization, ensuring high purity of intermediates and final compounds.

Summary of Key Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can lead to the formation of different functionalized derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various azetidine derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

2-(Azetidin-3-yl)propanoic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the pharmacological properties of drugs, particularly those targeting specific receptors or pathways.

2. Retinol Binding Protein 4 (RBP4) Antagonists

Research has indicated that derivatives of this compound can act as antagonists for RBP4, which is implicated in metabolic disorders and age-related macular degeneration (AMD). A study demonstrated that modifications to the azetidine structure improved metabolic stability and potency against RBP4, suggesting potential therapeutic applications in treating AMD and related conditions .

Organic Synthesis Applications

1. Synthesis of Trifluoromethyl Compounds

Trifluoroacetic acid is widely used as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into organic molecules. This modification can enhance the biological activity of various compounds, making TFA a crucial component in synthesizing agrochemicals and pharmaceuticals .

2. Peptide Synthesis

TFA is commonly utilized as a protective agent during peptide synthesis, particularly for the protection of amino groups. It facilitates the removal of protective groups without damaging sensitive structures within the peptide chain. The use of TFA in high-performance liquid chromatography (HPLC) further aids in the purification and analysis of peptides by improving peak shapes and reducing tailing effects .

Analytical Chemistry Applications

1. Ion-Pairing Reagent in HPLC

In analytical chemistry, TFA is employed as an ion-pairing reagent in HPLC to enhance the separation of peptides and proteins. Its volatility allows for easy removal from samples post-analysis, minimizing interference during detection .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical Development | RBP4 antagonists for AMD treatment | Improved potency and metabolic stability |

| Organic Synthesis | Synthesis of trifluoromethyl compounds | Enhanced biological activity |

| Peptide Synthesis | Protective agent during synthesis | Preserves sensitive structures |

| Analytical Chemistry | Ion-pairing reagent in HPLC | Improved peak shapes; minimal UV interference |

Case Study 1: RBP4 Antagonist Development

In a study focused on developing RBP4 antagonists, researchers synthesized several derivatives of 2-(azetidin-3-yl)propanoic acid. The synthesized compounds were evaluated for their ability to lower serum RBP4 levels in vivo, showing promising results that could lead to new treatments for AMD .

Case Study 2: Peptide Analysis Using TFA

A comprehensive analysis was conducted using TFA as an ion-pairing reagent in HPLC for peptide separation. The study found that varying TFA concentrations significantly impacted selectivity and resolution, demonstrating its effectiveness in optimizing chromatographic conditions .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various chemical transformations, while the trifluoroacetic acid component enhances its stability and reactivity. These properties make the compound a valuable tool in studying reaction mechanisms and developing new synthetic methodologies .

Comparison with Similar Compounds

2-(Azetidin-3-yl)acetic Acid; Trifluoroacetic Acid

Ethyl 2-(Azetidin-3-yl)acetate; Trifluoroacetic Acid (CAS: 51996-41-9)

2-(3-Ethylazetidin-1-yl)acetic Acid; Trifluoroacetic Acid

3-[4-(Difluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoic Acid (CAS: 1018126-81-2)

- Molecular Formula : C₁₁H₁₀F₃N₃O₃

- Key Differences: Incorporates a pyrazolo-pyridinone ring, enhancing aromatic stacking interactions.

- Applications : Anticancer agents targeting nucleotide-binding domains .

Structural and Functional Analysis

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) |

|---|---|---|

| 2-(Azetidin-3-yl)propanoic acid; TFA | 243.18 | High in polar solvents |

| 2-(Azetidin-3-yl)acetic acid; TFA | 217.15 | Moderate |

| Ethyl 2-(azetidin-3-yl)acetate; TFA | 257.21 | Low (lipophilic) |

Rationale: The propanoic acid chain increases hydrophilicity compared to the ethyl ester variant.

Biological Activity

2-(Azetidin-3-yl)propanoic acid, also known as trifluoroacetic acid (TFA), is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C₅H₈F₃NO₂

- Molar Mass : 114.02 g/mol.

The biological activity of 2-(Azetidin-3-yl)propanoic acid primarily involves its interaction with various biochemical targets:

- Cholinergic System Modulation : The compound has been shown to inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts, which enhances cholinergic signaling critical for cognitive functions such as learning and memory.

- Neurotransmitter Interaction : Similar to tropane alkaloids, it may interact with neurotransmitter systems, influencing neuronal signaling pathways. This interaction can lead to various downstream effects on cellular function and behavior.

- Biochemical Pathways : The compound affects several biochemical pathways, including those involved in neurotransmission and metabolic processes. Its structural similarity to known active compounds suggests potential overlap in their mechanisms.

Cellular Effects

- Cell Signaling : In neuronal cells, 2-(Azetidin-3-yl)propanoic acid modulates signaling pathways and gene expression. Studies indicate that it can enhance cholinergic signaling without significant adverse effects at low doses.

- Metabolic Pathways : The compound undergoes metabolic processes primarily in the liver, where it interacts with various enzymes, leading to the formation of metabolites that may exhibit biological activity .

Toxicity and Safety Profile

Research indicates a No Observed Adverse Effect Level (NOAEL) of 8.4 mg/kg body weight in rats when administered orally . Chronic exposure studies have shown varying effects on liver function and enzyme activity, highlighting the need for careful dosage management in therapeutic applications.

Study on Cognitive Enhancement

In a controlled study involving animal models, administration of 2-(Azetidin-3-yl)propanoic acid demonstrated significant improvements in cognitive tasks associated with increased cholinergic activity. The study reported enhanced memory retention and learning capabilities compared to control groups.

Antimicrobial Activity Assessment

Recent investigations into the antimicrobial properties of derivatives containing the azetidine structure have shown promising results against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was reported at 3.12 µg/mL for certain derivatives .

Data Tables

Q & A

Basic Research Questions

Q. How can 2-(azetidin-3-yl)propanoic acid be synthesized and purified using trifluoroacetic acid (TFA)?

- Methodology : The compound is often synthesized as a TFA salt to enhance solubility and stability during purification. For example, reverse-phase chromatography with TFA-containing mobile phases (0.1% v/v) improves peak resolution due to TFA’s ion-pairing properties. After synthesis, lyophilization removes excess TFA, yielding the pure zwitterionic form .

- Key Considerations : Monitor pH during purification to avoid decomposition of the azetidine ring. TFA’s volatility aids in removal under reduced pressure .

Q. What analytical techniques are recommended for characterizing 2-(azetidin-3-yl)propanoic acid in the presence of TFA?

- Methodology :

- NMR : Use deuterated solvents (e.g., D₂O or DMSO-d₆) and apply solvent suppression sequences to mitigate TFA’s strong singlet (~-76 ppm in ¹⁹F NMR). 2D NMR (COSY, HSQC) resolves overlapping proton signals .

- HPLC-MS : Utilize TFA-free mobile phases (e.g., formic acid) to prevent ion suppression in mass spectrometry. For quantification, calibrate against TFA-free standards to avoid interference .

Q. How does TFA influence the acidity and reactivity of 2-(azetidin-3-yl)propanoic acid in aqueous solutions?

- Methodology : TFA’s low pKa (~0.23) protonates the carboxylic acid group, enhancing electrophilicity. Conduct pH-dependent kinetic studies (e.g., UV-Vis or potentiometric titrations) to measure rate constants for reactions like amide bond formation. Compare results with acetic acid controls to isolate TFA-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer distribution data for TFA-mediated reactions involving azetidine derivatives?

- Methodology : Replicate isomer ratios reported in conflicting studies (e.g., Table I in ) under controlled conditions (temperature, solvent polarity). Use DFT calculations to model transition states and identify steric/electronic factors favoring specific isomers. Validate with NOESY NMR to confirm spatial arrangements .

Q. What strategies mitigate TFA-induced interference in biological assays (e.g., enzyme inhibition studies)?

- Methodology :

- Dialysis or Size-Exclusion Chromatography : Remove residual TFA post-synthesis to avoid nonspecific protein denaturation.

- Buffer Optimization : Use TFA-compatible buffers (e.g., HEPES at pH 7.4) with chelating agents (EDTA) to stabilize metal-dependent enzymes. Include TFA-only controls to isolate its effects on assay baselines .

Q. How does TFA impact the stability of 2-(azetidin-3-yl)propanoic acid during long-term storage?

- Methodology : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring. TFA salts are hygroscopic; store under inert gas (N₂) in sealed containers with desiccants. Compare degradation pathways (e.g., ring-opening vs. decarboxylation) using Arrhenius modeling to predict shelf life .

Experimental Design and Data Analysis

Designing a reaction optimization study for TFA-catalyzed coupling of 2-(azetidin-3-yl)propanoic acid with amines.

- Variables : TFA concentration (0.1–5% v/v), temperature (0–50°C), solvent polarity (DCM vs. THF).

- Outputs : Yield (HPLC), enantiomeric excess (chiral HPLC), and reaction time.

- Statistical Tools : Response Surface Methodology (RSM) to identify optimal conditions. Reference rate data from to benchmark kinetic parameters .

Interpreting conflicting thermodynamic data for TFA’s role in azetidine ring-opening reactions.

- Approach : Reconcile discrepancies by analyzing solvent effects (e.g., water content in anhydrous TFA). Use calorimetry (ITC) to measure enthalpy changes and correlate with computational solvation models (COSMO-RS). Cross-validate with IR spectroscopy to track protonation states .

Tables for Key Data

| Property | 2-(Azetidin-3-yl)propanoic Acid | Trifluoroacetic Acid |

|---|---|---|

| Molecular Weight | 143.14 g/mol | 114.02 g/mol |

| pKa (Carboxylic Acid) | ~4.7 | ~0.23 |

| Common Purification Method | Reverse-phase HPLC (TFA mobile phase) | Distillation |

| Stability in Air | Hygroscopic | Volatile, moisture-sensitive |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.